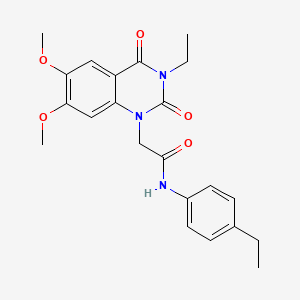

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Description

This compound features a quinazolinone core substituted with ethyl and dimethoxy groups at positions 3, 6, and 7, respectively. Quinazolinones are known for diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects, often modulated by substituents on the heterocyclic ring and the acetamide side chain .

Properties

IUPAC Name |

2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-14-7-9-15(10-8-14)23-20(26)13-25-17-12-19(30-4)18(29-3)11-16(17)21(27)24(6-2)22(25)28/h7-12H,5-6,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWAHJVSETVCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a derivative of quinazoline known for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by data from various studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O5 |

| Molecular Weight | 383.4 g/mol |

| LogP | 2.6334 |

| Polar Surface Area | 69.673 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Antioxidant Activity

Recent studies have highlighted the antioxidant activity of quinazoline derivatives. For instance, a study evaluating various polyphenolic derivatives demonstrated that compounds similar to our target exhibited significant radical scavenging capabilities and reduced oxidizing agents effectively. The antioxidant activity was compared to standard antioxidants like ascorbic acid and Trolox, showing promising results in in vitro assays .

Cytotoxic Activity

The cytotoxic properties of the compound were evaluated against several cancer cell lines. A notable study assessed the cytotoxicity of related quinazoline derivatives against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines. The results indicated that these compounds displayed higher cytotoxicity against cancerous cells while maintaining cytocompatibility with normal human fibroblast cells (BJ) .

Case Study: Cytotoxicity Testing

In a specific case study, the compound was tested using the MTT assay method. The IC50 values were calculated to determine the concentration required to reduce cell viability by 50%. The results indicated effective cytotoxicity at concentrations lower than those typically used for conventional chemotherapeutic agents .

Antimicrobial Activity

The compound's antimicrobial activity has also been investigated. A systematic study on quinazoline derivatives revealed that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Antimicrobial Activity Results

The table below summarizes the antimicrobial activity of quinazoline derivatives:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Escherichia coli | 500 - 1000 |

| Pseudomonas aeruginosa | 250 - 500 |

| Enterococcus faecalis | 750 - 1500 |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Quinazoline derivatives have been extensively studied for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of specific kinases involved in cancer progression .

- Case Study : In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells by activating the caspase pathway .

-

Anti-inflammatory Effects

- Research indicates that compounds similar to this quinazoline derivative display significant anti-inflammatory activity. This is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

- Case Study : A study demonstrated that the compound reduced pro-inflammatory cytokine levels in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent .

-

Antimicrobial Properties

- Quinazolines are known for their antimicrobial activities. This specific compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies .

- Case Study : Experimental results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections caused by these pathogens .

Structure-Activity Relationship (SAR)

The structural features of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide contribute significantly to its biological activities:

- The dimethoxy group enhances lipophilicity, improving cellular uptake.

- The dioxo moiety is essential for interacting with biological targets such as enzymes and receptors.

A detailed SAR analysis can provide insights into optimizing the compound's efficacy and reducing toxicity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Derivatives can be synthesized by modifying functional groups to enhance specific activities or reduce side effects.

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Methyl substitution at position 5 | Increased anticancer activity |

| Compound B | Hydroxyl group addition | Enhanced anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

*Calculated based on formula.

Key Observations:

- The target compound’s quinazolinone core distinguishes it from pyrazolone () and benzothiadiazin () derivatives.

- The 4-ethylphenyl acetamide substituent contrasts with dichlorophenyl () or phenoxyphenyl () groups, which may alter receptor-binding selectivity.

Pharmacological and Physicochemical Properties

Key Differences:

- Hydrogen Bonding : ’s compound forms R₂²(10) dimers via N–H⋯O bonds, a feature absent in the target compound due to its ethyl groups. This could reduce crystallinity and improve bioavailability .

- Metabolic Stability : The sulfone group in ’s compound may confer resistance to oxidative metabolism compared to the target compound’s methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide?

- Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions to form the quinazolinone core. Subsequent functionalization includes coupling reactions (e.g., amide bond formation) with 4-ethylphenylamine derivatives. Key steps:

- Cyclization : Temperature control (80–120°C) in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid .

- Purification : Column chromatography or recrystallization to isolate intermediates .

- Yield Optimization : Adjusting stoichiometry of reagents (e.g., N,N′-carbonyldiimidazole for amide activation) .

Q. Which characterization techniques are essential for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., ethyl, methoxy groups) and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C26H29N3O6, ~503.5 g/mol) .

- Chromatography : HPLC or TLC to assess purity (>95%) and monitor reaction progress .

Q. What are the common biological screening methods used in preliminary pharmacological studies of this compound?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., cyclooxygenase inhibition for anti-inflammatory potential) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC50 determination) .

- In Vitro Binding Studies : Surface plasmon resonance (SPR) to evaluate target receptor affinity .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and predict reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., cyclization efficiency) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict viable pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing quinazolinone synthesis data to predict optimal solvent/catalyst combinations .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Structural Analysis : Synthesize and test structural analogs (e.g., varying ethyl/methoxy substituents) to isolate activity-contributing groups .

- Standardized Assay Protocols : Harmonize conditions (e.g., cell line selection, incubation time) to minimize variability .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., Bayesian regression for dose-response inconsistencies) .

Q. How can researchers design experiments to study the compound’s structure-activity relationships (SAR) systematically?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs (e.g., 2k factorial) to vary substituents (e.g., ethyl vs. methyl groups) and assess impact on bioactivity .

- QSAR Modeling : Develop quantitative SAR models using molecular descriptors (e.g., logP, polar surface area) to predict activity .

- Fragment-Based Screening : Test truncated analogs (e.g., isolated quinazolinone core) to identify pharmacophoric motifs .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to visualize binding interactions .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer inhibition mechanisms (competitive vs. allosteric) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., reversible vs. irreversible) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and tissue distribution to identify in vivo limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Species-Specific Differences : Compare target receptor homology across models (e.g., human vs. murine enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.